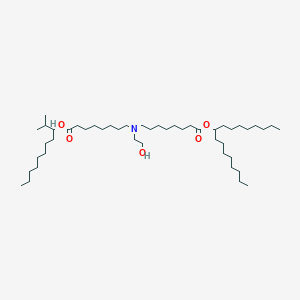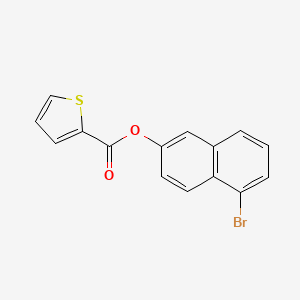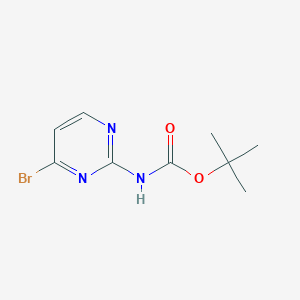
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound that falls under the category of ionizable lipids. These compounds are particularly useful in the formulation of lipid particles for the delivery of nucleic acid and protein therapeutics to cells, both in vivo and ex vivo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One of the methods includes the use of 1,17-bis(2-octylcyclopropyl)heptadecan-9-yl (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate as a starting material. This compound is then subjected to a series of reactions involving dry methanol (MeOH), tetrahydrofuran (THF), and sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in dry MeOH and THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of specialized lipid-based formulations.
Wirkmechanismus
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate nucleic acids or proteins, facilitating their delivery into cells. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the therapeutic agents into the cytoplasm.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
- 2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, which provide it with distinct physicochemical properties. These properties make it particularly effective for use in lipid nanoparticle formulations for gene and protein delivery .
Eigenschaften
Molekularformel |
C47H93NO5 |
|---|---|
Molekulargewicht |
752.2 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-9-12-15-20-27-34-44(35-28-21-16-13-10-7-2)52-46(50)37-30-23-18-25-32-39-48(41-42-49)40-33-26-19-24-31-38-47(51)53-45(43(4)5)36-29-22-17-14-11-8-3/h43-45,49H,6-42H2,1-5H3 |
InChI-Schlüssel |
KDXDEROSXFSGOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)C(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
![6-(4-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365084.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)



![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


